Methoxamine

Vue d'ensemble

Description

La méthoxamine est une amine sympathomimétique puissante qui agit comme un agoniste alpha-adrénergique. Elle est principalement utilisée pour traiter l'hypotension, en particulier dans des situations telles que l'anesthésie spinale, l'hémorragie et le choc associé à des lésions cérébrales dues à un traumatisme ou à une tumeur . La méthoxamine provoque une vasoconstriction périphérique prolongée, ce qui augmente la pression artérielle systolique et diastolique .

Méthodes De Préparation

Le chlorhydrate de méthoxamine peut être synthétisé par différentes méthodes. Une méthode courante implique la préparation de l'acétylhydroxylamine, suivie de la préparation de l'acétylméthoxamine, et enfin, de la préparation du chlorhydrate de méthoxamine . Une autre méthode implique une réaction en cascade à un seul pot en phase aqueuse utilisant du dioxyde de soufre gazeux, du nitrite de sodium, de l'hydroxyde de sodium et du sulfate de diméthyle . Cette méthode est simple, écologique et adaptée à la production industrielle .

Analyse Des Réactions Chimiques

La méthoxamine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La méthoxamine peut être oxydée pour former divers produits d'oxydation.

Réduction : Elle peut être réduite dans des conditions spécifiques pour produire différents produits de réduction.

Substitution : La méthoxamine peut subir des réactions de substitution, en particulier impliquant ses groupes méthoxy.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme l'hydrure de lithium et d'aluminium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

La méthoxamine a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

La méthoxamine agit par vasoconstriction périphérique en agissant comme un agoniste pur des récepteurs alpha-1 adrénergiques . Cette action augmente la pression artérielle systémique en constrignant les vaisseaux sanguins périphériques et en augmentant la force de l'action de pompage du cœur . La méthoxamine cible spécifiquement les récepteurs adrénergiques alpha-1A, alpha-1B et alpha-1D .

Applications De Recherche Scientifique

Cardiovascular Applications

1.1 Prevention of Hypotension

Methoxamine is widely used in anesthesia to prevent hypotension induced by spinal anesthesia. A randomized dose-response study established the effective prophylactic infusion doses of this compound, with an ED50 of 2.178 µg/kg/min and an ED95 of 4.821 µg/kg/min, significantly reducing the incidence of hypotension during procedures . The study highlighted that higher doses correlated with fewer episodes of hypotension and less need for rescue interventions.

1.2 Treatment of Supraventricular Tachycardia

Case reports have documented the successful use of this compound in treating paroxysmal supraventricular tachycardia. In these cases, this compound was administered intravenously, leading to rapid reversion from tachycardia to normal rhythm without inducing significant cardiac irritability . This characteristic distinguishes this compound from other sympathomimetics that may provoke arrhythmias.

Urological Applications

2.1 Treatment of Retrograde Ejaculation

This compound has shown efficacy in treating retrograde ejaculation, particularly in patients where other treatments failed. In a case study involving two patients, self-administered intramuscular this compound resulted in substantial increases in sperm count and successful pregnancies . This application demonstrates this compound's potential as a non-invasive treatment option for reproductive health issues.

Pharmacological Effects

3.1 Vascular Resistance and Blood Pressure Regulation

This compound's primary mechanism involves vasoconstriction through alpha-1 adrenergic receptor activation, leading to increased systemic blood pressure and vascular resistance . Research indicates that while it effectively raises systemic blood pressure, its effects on pulmonary circulation differ significantly; it does not significantly alter pulmonary vascular resistance compared to systemic effects .

3.2 Radiation Protection

Research has indicated that this compound may reduce radiation mortality when administered shortly before exposure, suggesting potential applications in radioprotection . This finding opens avenues for further exploration into this compound's role in mitigating radiation effects.

Case Studies and Clinical Evidence

Mécanisme D'action

Methoxamine acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist . This action increases systemic blood pressure by constricting peripheral blood vessels and increasing the force of the heart’s pumping action . This compound specifically targets alpha-1A, alpha-1B, and alpha-1D adrenergic receptors .

Comparaison Avec Des Composés Similaires

La méthoxamine est similaire en structure à des composés comme la butaxamine et la 2,5-diméthoxyamphétamine (2,5-DMA) . Elle est unique dans son action spécifique en tant qu'agoniste des récepteurs alpha-1 adrénergiques, ce qui la distingue des autres amines sympathomimétiques . D'autres composés similaires incluent la phényléphrine et la midodrine, qui agissent également sur les récepteurs alpha-adrénergiques mais ont des profils pharmacologiques et des utilisations différents .

Activité Biologique

Methoxamine, a selective α1-adrenoceptor agonist, has garnered attention for its diverse biological activities, particularly in cardiovascular and neurological applications. This article delves into the compound's mechanisms of action, effects on biological systems, and relevant research findings.

This compound is characterized by its ability to selectively activate α1-adrenoceptors, leading to various physiological responses. The compound's chemical structure allows it to induce vasoconstriction and increase blood pressure without significant direct inotropic effects on the heart muscle. This unique profile makes this compound a valuable agent in clinical settings, particularly for managing hypotension during anesthesia or surgical procedures .

Biological Effects

1. Cardiovascular Effects

this compound's primary action involves peripheral vasoconstriction, which effectively raises systemic vascular resistance and blood pressure. Its efficacy as a pressor agent has been documented in various studies, highlighting its role in treating hypotensive states during surgeries . The compound's ability to modulate vascular tone is attributed to its selective action on α1-adrenoceptors, influencing smooth muscle contraction.

2. Neurological Activity

Research indicates that this compound may also exert effects on the central nervous system (CNS). A study demonstrated that this compound acts as a partial agonist at excitatory α-adrenoceptors in the cerebral cortex of rats, eliciting excitatory responses from cortical neurons . This suggests potential implications for cognitive function and neuroprotection, although further studies are required to elucidate these effects fully.

Inhibition of Base Excision Repair (BER)

Recent investigations have highlighted this compound's role in inhibiting base excision repair (BER), a critical DNA repair mechanism. A study showed that this compound significantly inhibits the activity of apurinic/apyrimidinic endonuclease 1 (APE1), an essential enzyme in the BER pathway. This inhibition was observed at clinically relevant concentrations, raising concerns about the long-term use of this compound in patients due to potential genomic instability .

| Study | Findings | Implications |

|---|---|---|

| Kohutova et al., 2021 | This compound inhibits APE1 activity | Suggests caution in long-term administration due to potential DNA damage |

| Research on rat neurons | This compound acts as a partial agonist at α-adrenoceptors | Potential cognitive effects; requires further exploration |

Case Studies and Clinical Applications

This compound has been utilized clinically in various scenarios:

- Hypotension Management: this compound is frequently used during surgeries to manage intraoperative hypotension effectively.

- Research Applications: Studies investigating the drug's effects on neuronal excitability and DNA repair mechanisms provide insights into its broader biological implications.

Safety Profile

While this compound is generally well-tolerated, its safety profile must be considered, particularly regarding its inhibitory effects on DNA repair mechanisms. The LD50 for this compound is significantly lower than other similar compounds, suggesting a favorable safety margin . However, clinicians must remain vigilant about potential adverse effects associated with prolonged use.

Propriétés

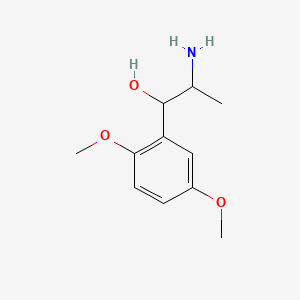

IUPAC Name |

2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3/h4-7,11,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJAJPNHVVFWKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=C(C=CC(=C1)OC)OC)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023290 | |

| Record name | Methoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble (185 g/L), 9.21e+00 g/L | |

| Record name | Methoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Methoxamine acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure (both systolic and diastolic). | |

| Record name | Methoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

390-28-3 | |

| Record name | Methoxamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=390-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.